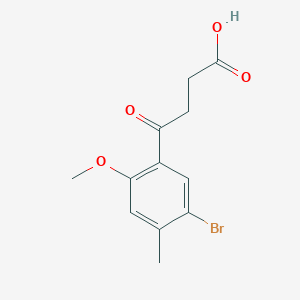

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid

描述

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid (CAS: 68755-10-2) is a substituted phenylbutanoic acid derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the aromatic ring. The 4-oxobutanoic acid moiety provides a carboxylic acid functionality, making the compound polar and capable of hydrogen bonding. The compound is listed as a discontinued product, possibly due to challenges in synthesis, stability, or market demand .

属性

IUPAC Name |

4-(5-bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7-5-11(17-2)8(6-9(7)13)10(14)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIRTDWNIYCATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method includes the use of sodium acetate and bromine in acetic acid at elevated temperatures to achieve bromination . The resulting brominated intermediate is then subjected to further reactions to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

化学反应分析

Types of Reactions

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinones and other oxidized products.

Reduction: Hydroquinones and reduced derivatives.

Esterification: Esters of the original acid.

Amidation: Amides of the original acid.

科学研究应用

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The brominated aromatic ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects.

相似化合物的比较

The structural and functional attributes of 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid can be compared to other 4-oxobutanoic acid derivatives. Below is a detailed analysis:

Structural Analogues with Aromatic Substitutions

Key Observations :

- Steric Hindrance : The 4-methyl group in the target compound may introduce steric effects, slowing down reactions at the para position relative to smaller substituents like fluorine .

- Biological Relevance : Compounds like TP18 and its derivatives are used in synthesizing heterocycles, suggesting that the target compound could serve a similar role if functionalized .

Aliphatic and Heterocyclic Derivatives

Key Observations :

- Aromatic vs. Aliphatic : The naphthyl derivative () exhibits higher lipophilicity than phenyl-based compounds, impacting solubility and aggregation behavior.

- Functional Group Diversity: The piperazine-sulfonyl derivative () demonstrates how modifying the 4-oxobutanoic acid scaffold with heterocycles can expand utility in drug design.

Physicochemical Properties

Key Observations :

- Acidity: The target compound’s pKa is expected to be higher than that of aliphatic 4-oxobutanoic acids (e.g., S8) due to electron-donating methoxy and methyl groups stabilizing the deprotonated form.

- Thermal Stability: The naphthyl derivative’s higher melting point (174°C) suggests stronger intermolecular forces compared to monosubstituted phenyl analogues .

生物活性

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid is an organic compound characterized by a brominated aromatic ring with methoxy and methyl substituents, linked to a butanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C12H13BrO3

- CAS Number : 1481776-23-1

- Structure : The compound features a brominated phenyl group, which may enhance its biological activity through interactions with various molecular targets.

The biological activity of this compound is largely attributed to its structural components:

- Brominated Aromatic Ring : This structure can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

- Methoxy and Methyl Groups : These substituents may enhance binding affinity and specificity to biological targets.

- Carboxylic Acid Moiety : This functional group can participate in hydrogen bonding and ionic interactions, further influencing the compound's biological effects.

Antimicrobial and Anticancer Properties

Research indicates that this compound has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is limited.

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, including HeLa and MCF7 cells. In vitro studies indicate that it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methoxy-4-methylpyridine | Lacks butanoic acid moiety | Moderate antimicrobial activity |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Contains nitro group | Enhanced reactivity but different biological profile |

The unique presence of the butanoic acid moiety in this compound contributes to its distinct biological properties compared to similar compounds.

Case Study 1: Antitumor Activity

A study published in Nature revealed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The most active compounds demonstrated sub-micromolar IC50 values, indicating strong potential as antitumor agents. The mechanism was linked to the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division .

Case Study 2: COX Inhibition

Another research effort focused on the anti-inflammatory properties of related compounds. The findings suggested that certain structural modifications could enhance COX-2 inhibition, positioning these compounds as candidates for further development in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。